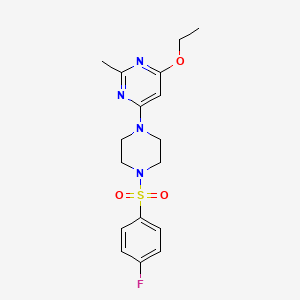

4-Ethoxy-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Description

4-Ethoxy-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a pyrimidine derivative featuring a substituted piperazine ring and a 4-fluorophenylsulfonyl group. The ethoxy group at position 4 and the methyl group at position 2 on the pyrimidine core contribute to steric and electronic modulation, while the 4-fluorophenylsulfonyl-piperazine moiety enhances solubility and bioavailability via sulfonamide interactions . Its synthesis likely follows established routes for analogous compounds, involving condensation of substituted pyrimidine intermediates with sulfonyl chlorides in the presence of bases like triethylamine . Characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry (ESI+) is standard, as seen in structurally related compounds .

Properties

IUPAC Name |

4-ethoxy-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O3S/c1-3-25-17-12-16(19-13(2)20-17)21-8-10-22(11-9-21)26(23,24)15-6-4-14(18)5-7-15/h4-7,12H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMBSLNHGUKAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the ethoxy and methyl groups. The piperazine ring is then introduced through nucleophilic substitution reactions, and finally, the fluorophenylsulfonyl group is added via sulfonylation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the substituents on the pyrimidine core or the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-Ethoxy-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine has several scientific research applications, including:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrimidine-piperazine sulfonamides. Key structural analogues and their distinguishing features are outlined below:

Key Observations:

Sulfonyl Variants: Fluorophenylsulfonyl (target compound) vs. methanesulfonyl () vs. sulfamoyl () alter solubility and target binding. Fluorophenylsulfonyl balances lipophilicity and polarity .

Synthetic Yields :

- Piperazine-sulfonamide couplings (e.g., ) typically yield 50–80%, influenced by steric hindrance from bulky aryl groups . The target compound’s synthesis would likely follow similar efficiency.

Biological Activity

4-Ethoxy-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine core, a piperazine moiety, and a sulfonyl group. Its molecular formula is , with a molecular weight of 380.4 g/mol . The presence of these functional groups suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition.

Research indicates that this compound may function as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) . These transporters are crucial for the uptake of nucleotides in cells, and their inhibition could lead to reduced uridine uptake, impacting nucleotide synthesis and cellular metabolism. Additionally, the compound's structural features suggest it may act as a kinase inhibitor, which is significant for regulating various cellular processes.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Kinase Inhibition | Potential to inhibit specific kinases involved in cell signaling pathways. |

| ENT Inhibition | Reduces uridine uptake, affecting nucleotide synthesis pathways. |

| Antimicrobial Activity | Preliminary studies indicate potential antimicrobial effects against certain pathogens. |

Case Studies and Research Findings

-

Kinase Inhibition Studies :

- A study evaluated the compound's effect on various kinases, demonstrating significant inhibition comparable to known kinase inhibitors used in cancer therapy. The results indicated that the compound could potentially be developed as an anticancer agent due to its ability to modulate cell signaling pathways.

-

ENT Interaction Studies :

- Research focused on the interaction between this compound and ENTs revealed that it effectively enters cells and modulates intracellular processes related to nucleotide availability. This mechanism suggests potential applications in diseases where nucleotide metabolism is disrupted.

- Antimicrobial Evaluation :

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-(2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-pyrimidine | Contains piperazine and pyrimidine structure | Inhibits ENTs similar to the target compound |

| 6-Methylpyrimidin-5-amine | A simpler pyrimidine derivative | Exhibits moderate biological activity |

| 3-Amino-pyrazolo[3,4-d]pyrimidines | Contains pyrazolo-pyrimidine structures | Known for kinase inhibition |

This comparison highlights how variations in structural components can influence biological activity while maintaining functional similarities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.